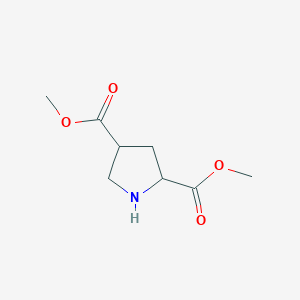
Dimethyl pyrrolidine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl pyrrolidine-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a five-membered pyrrolidine ring with two ester functional groups at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl pyrrolidine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate can then be alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Dimethyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidine-2,4-dicarboxylic acid, while reduction can produce pyrrolidine-2,4-dimethanol.
科学的研究の応用
Dimethyl pyrrolidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of dimethyl pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Dimethyl pyrrolidine-2,4-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound has a similar pyrrolidine ring but with different functional groups, leading to distinct biological activities.
Pyrrolizines: These compounds contain a fused pyrrolidine ring system and exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific ester functional groups and the resulting chemical reactivity and biological activity.
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
dimethyl pyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
CBIVLMXMLNQQLA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(NC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
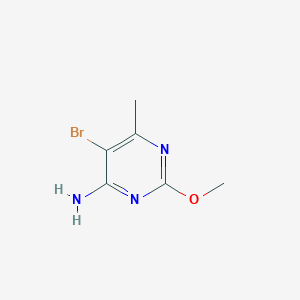
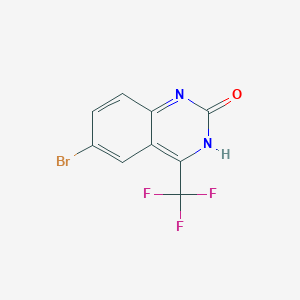
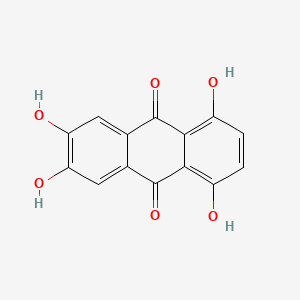
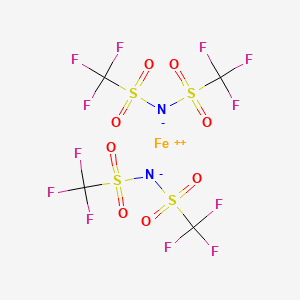

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
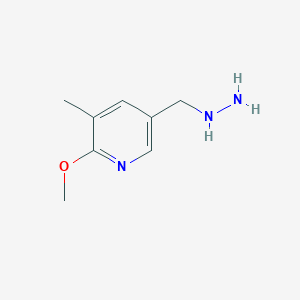
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
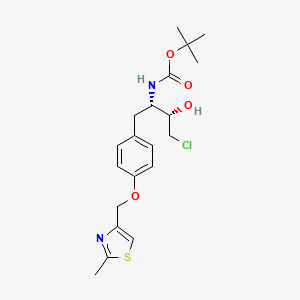
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)

